

Application Notes and Protocols for AZ-PFKFB3-67 in Angiogenesis Assays

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Compound of Interest

Compound Name: AZ-PFKFB3-67

Cat. No.: B15573944

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These application notes provide detailed protocols for utilizing **AZ-PFKFB3-67**, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), in various in vitro and in vivo angiogenesis assays. The provided methodologies are based on established research and are intended to guide the investigation of the anti-angiogenic properties of this compound.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Endothelial cell metabolism, particularly glycolysis, has emerged as a key regulator of angiogenesis. PFKFB3 is a crucial enzyme that promotes glycolysis, and its inhibition presents a promising strategy for targeting pathological angiogenesis.

AZ-PFKFB3-67 is a small molecule inhibitor of PFKFB3.^{[1][2]} Interestingly, studies have shown that **AZ-PFKFB3-67** can inhibit angiogenesis in endothelial cells through mechanisms that are independent of glycolysis inhibition.^{[1][2][3][4]} This document outlines key assays to study the effects of **AZ-PFKFB3-67** on angiogenesis.

Data Presentation

Table 1: In Vitro Efficacy of AZ-PFKFB3-67 on Endothelial Cell Function

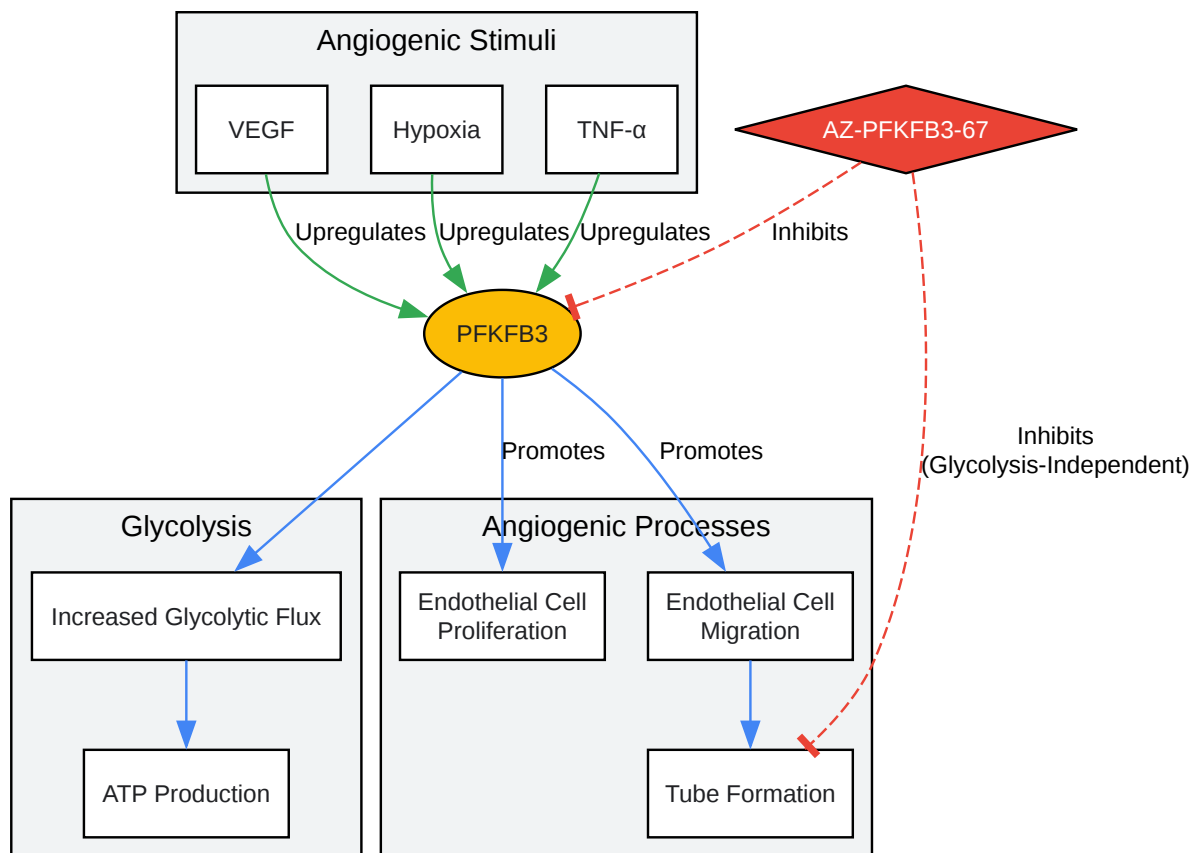
Assay	Cell Type	Treatment Conditions	Concentrations of AZ-PFKFB3-67 (μM)	Observed Effect	Reference
Tube Formation	Human Aortic Endothelial Cells (HAoEC)	Pre-treated with 20 ng/mL hTNF-α for 24h, followed by AZ-PFKFB3-67 for 8-9h.	0.1, 1, 3, 5	Significant decrease in tube and mesh formation.	[2] [3]
Cell Viability	Human Aortic Endothelial Cells (HAoEC)	24-hour treatment.	0.1, 1, 3, 5	No cytotoxic effects observed.	[2]
L-Lactate Production	Human Aortic Endothelial Cells (HAoEC)	Treated with 20 ng/mL hTNF-α and AZ-PFKFB3-67 for 16h.	0.1, 1, 3	No significant change in extracellular or intracellular L-lactate levels.	[2] [3]
ATP Levels	Human Aortic Endothelial Cells (HAoEC)	Stimulated with 20 ng/mL hTNF-α or 1 mM DMOG for 24h, followed by co-treatment with AZ-PFKFB3-67 for 24h.	0.1, 1, 3, 5	No significant change in total cellular ATP levels.	[2] [3]
Cell Migration (Scratch	Human Aortic Endothelial	Pre-treated with 20	0.1, 1, 3, 5	No significant inhibition of	[2]

Assay)	Cells (HAoEC)	ng/mL hTNF- α or 1 mM DMOG for 24h, followed by AZ- PFKFB3-67.		cell migration.
Cell Proliferation (WST-1 Assay)	Human Aortic Endothelial Cells (HAoEC)	Stimulated with 20 ng/mL hTNF- α or 1 mM DMOG and treated with AZ-PFKFB3- 67 for 24h.	0.1, 1, 3, 5	No significant effect on cell proliferation. [2]

Table 2: In Vivo Efficacy of AZ-PFKFB3-67

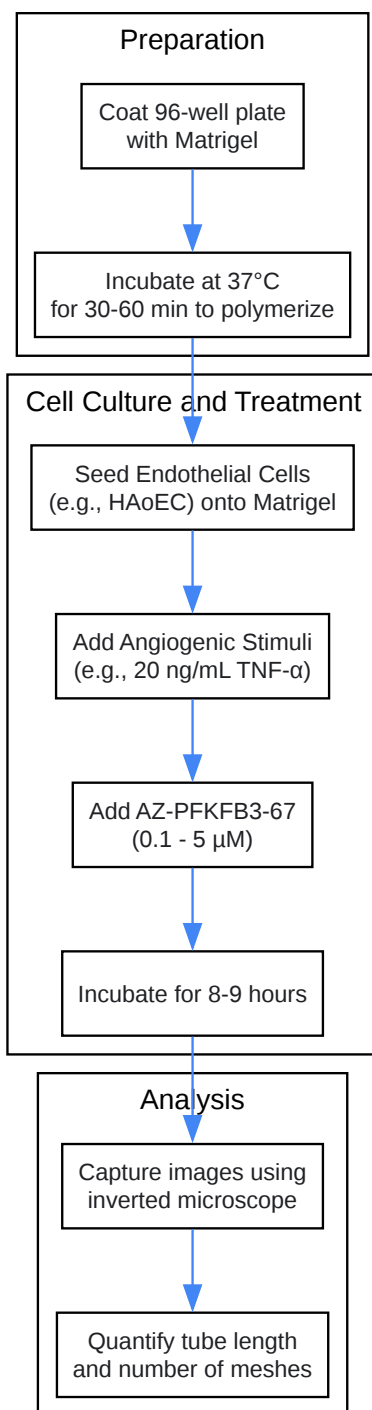
Assay	Animal Model	Treatment Conditions	Observed Effect	Reference
Matrigel Plug Assay	Mice	Subcutaneous injection of Matrigel plugs containing pro- angiogenic factors and AZ- PFKFB3-67.	Significant inhibition of angiogenesis.	[4]

Signaling Pathways and Experimental Workflows



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Figure 1: PFKFB3 Signaling in Angiogenesis and Inhibition by **AZ-PFKFB3-67**.



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